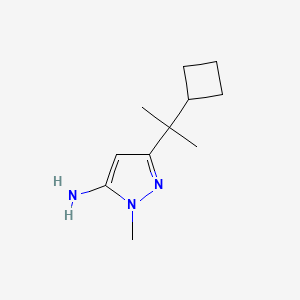
2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a synthetic organic compound that features both a triazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves multi-step organic reactions One common method is the cycloaddition reaction to form the triazole ring, followed by the formation of the pyrazole ring through condensation reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may convert the triazole or pyrazole rings into their respective hydrogenated forms.
Substitution: Various substitution reactions can occur, particularly on the nitrogen atoms of the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
Medicinally, compounds containing triazole and pyrazole rings are often investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)ethan-1-ol: Lacks the pyrazole ring, potentially altering its chemical properties and applications.
2-(1H-Pyrazol-4-yl)ethan-1-ol: Lacks the triazole ring, which may affect its reactivity and biological activity.
Uniqueness
The presence of both triazole and pyrazole rings in 2-(1-Methyl-1H-1,2,3-triazol-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol makes it unique, offering a combination of properties from both heterocycles. This dual functionality can enhance its versatility in various applications.
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H11N5O/c1-13-5-7(11-12-13)2-8(14)6-3-9-10-4-6/h3-5,8,14H,2H2,1H3,(H,9,10) |
InChI Key |
AYXSFLHKQJZSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13064252.png)








![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-8-amine](/img/structure/B13064321.png)
![4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol](/img/structure/B13064325.png)

![Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13064336.png)
